5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core fused with a phthalazine ring and a morpholine moiety, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of isatoic anhydride with various amines to form 2-aminobenzamides. These intermediates are then reacted with 2-nitrobenzaldehyde, followed by the reduction of the nitro group to afford 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives. Finally, these compounds are reacted with aromatic aldehydes or 2-formylbenzoic acid to form the desired quinazolino[2,3-a]phthalazin-8-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.
Phthalazine Derivatives: Compounds with a phthalazine ring, such as phthalazinone, which have various biological activities.
Uniqueness
5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one is unique due to its specific combination of a quinazoline core, phthalazine ring, and morpholine moiety. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-13-11-24(12-14(2)27-13)20-16-8-4-3-7-15(16)19-22-18-10-6-5-9-17(18)21(26)25(19)23-20/h3-10,13-14H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZCIDHEBHRVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.